molecular formula C11H8ClNO B7814218 5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 912763-76-9

5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B7814218
CAS No.: 912763-76-9
M. Wt: 205.64 g/mol
InChI Key: FPHMYBIJNRKAST-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole-based heterocyclic compound featuring a chlorophenyl substituent at the 5-position and a formyl group at the 2-position of the pyrrole ring. This structure combines the electron-withdrawing properties of the chlorine atom with the aromatic and planar characteristics of the pyrrole system, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-14)13-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHMYBIJNRKAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246317
Record name 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-76-9
Record name 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912763-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(3-chlorophenyl)-1H-pyrrole-2-methanol.

    Substitution: 5-(3-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

Medicinal Chemistry

5-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that compounds with pyrrole moieties exhibit cytotoxic effects against various cancer cell lines. The chlorophenyl substitution may enhance this activity by modulating biological interactions.
  • Antimicrobial Properties : Research indicates that similar pyrrole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Heterocycles : The presence of the pyrrole ring allows for further functionalization, making it a versatile building block for synthesizing various heterocyclic compounds.
  • Ligand Development : It can be utilized in the preparation of ligands for catalysis, particularly in metal-catalyzed reactions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Synthesis of Novel Antimicrobials

Research focused on synthesizing novel antimicrobial agents highlighted the use of this compound as a precursor. The synthesized derivatives demonstrated enhanced antimicrobial activity against resistant strains of bacteria, showcasing the compound's potential in pharmaceutical applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and antimicrobial agent
Organic SynthesisIntermediate for synthesizing heterocycles and ligands
Biological StudiesInvestigated for biological activity against cancer cell lines

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Effects on Pyrrole-2-carbaldehyde Derivatives

The substituent at the 5-position of the pyrrole ring significantly influences physical and chemical properties. Key analogs from the literature include:

Compound Name Substituent (5-position) Yield (%) Melting Point (°C) Notable Features Reference
5-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde 3-Chlorophenyl N/A N/A Target compound; electron-withdrawing Cl
5-(3-Oxo-3-phenylprop-1-ynyl)-1H-pyrrole-2-carbaldehyde (4a) 3-Oxo-3-phenylpropynyl 77 197–199 High crystallinity; IR/NMR confirmed
5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde (15) Methoxymethyl N/A N/A Naturally isolated (Maca root); O-methyl group enhances lipophilicity
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde 2-Fluorophenyl N/A N/A Fluorine substituent; aldehyde at 3-position; synthesized via Raney nickel catalysis
(E)-5-(Pentadec-6-en-1-yl)-1H-pyrrole-2-carbaldehyde Long aliphatic chain N/A N/A Marine-derived; high hydrophobicity

Key Observations :

  • Synthetic Yields : Transition metal-free ethynylation (e.g., compound 4a, 77% yield) contrasts with methods requiring metal catalysts (e.g., Raney nickel in fluorophenyl analog synthesis) .
  • Natural vs. Synthetic Sources : Natural analogs (e.g., from Maca or marine sponges) often feature alkyl or methoxy groups, while synthetic derivatives prioritize aryl or acetylene substituents .

Heterocycle Variations: Pyrrole vs. Pyrazole

Pyrazole-based carbaldehydes with chlorophenyl groups exhibit distinct properties:

Compound Name Heterocycle Substituents Molecular Weight Notable Features Reference
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Cl-C6H4, 4-CHO, 3-CH3 266.70 Higher thermal stability; similarity score 0.95 to pyrrole analogs
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde Pyrazole p-Tolyl, 4-CHO, 3-CH3 N/A Enhanced steric bulk from p-tolyl group

Key Observations :

  • Biological Relevance : Pyrazole derivatives are often explored for pharmacological applications (e.g., anti-inflammatory or antiviral activity), whereas pyrrole-carbaldehydes may serve as intermediates in drug synthesis .

Physicochemical and Spectral Properties

  • Melting Points : Ethyl-substituted pyrroles (e.g., 4d, 84–86°C) exhibit lower melting points than aryl-substituted analogs (e.g., 4a, 197–199°C), suggesting reduced crystallinity with alkyl chains .
  • Elemental Analysis: For compound 4a, experimental C (75.33%), H (4.06%), and N (6.27%) align closely with theoretical values (C19H11NO2: C 75.74%, H 3.68%, N 4.65%), validating synthesis accuracy .

Biological Activity

5-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a five-membered nitrogen-containing heterocyclic ring, which is known for its ability to interact with various biological targets. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The structure of this compound includes:

  • A pyrrole ring : This five-membered ring contains nitrogen, contributing to the compound's reactivity.
  • A chlorophenyl group : This substituent enhances the lipophilicity and potential biological interactions.
  • A carbaldehyde functional group : This group allows for further chemical modifications and interactions with biomolecules.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing aldehydes and amines to form the pyrrole structure.
  • Functional Group Transformations : Modifying existing pyrrole derivatives to introduce the chlorophenyl and carbaldehyde groups.

These synthetic pathways highlight the compound's accessibility for further research and development.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Anticancer Activity : Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : Pyrrole derivatives are known to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This makes them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that some pyrrole derivatives possess antimicrobial properties against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Interaction with Enzymes : The carbaldehyde group can form Schiff bases with amino groups in proteins, potentially inhibiting enzyme activity.
  • DNA Binding : Some studies suggest that pyrrole derivatives may intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study ReferenceCompound TestedBiological ActivityIC50 Value
Dubinina et al. (2007)3-chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dioneAntitumor activity in colon cancer1.0–1.6 × 10^-8 M
Garmanchuk et al. (2013)Pyrrole derivativesInhibition of growth in cancer cell linesVaries by compound
PMC9379527 (2022)Pyrrole-2-carboxamidesAnti-TB activityMIC < 0.016 μg/mL

These findings indicate that modifications to the pyrrole structure can significantly enhance biological activity.

Q & A

Q. What are the established synthetic routes for 5-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted acetophenones or malononitrile derivatives. For example, a modified approach inspired by fluorophenyl analogs (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) involves condensation of 3-chloroacetophenone with allylamine, followed by cyclization under acidic conditions and oxidation to introduce the aldehyde group . Key factors include:
  • Catalysts : Raney nickel or metallic catalysts (e.g., Pd/C) for selective reductions .
  • pH regulation : Acidic conditions (pH 4–6) to stabilize intermediates and prevent side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
    Yields range from 60–80% depending on purity of precursors and reaction time optimization.

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons .
  • IR spectroscopy : A strong absorption band near 1680–1700 cm1^{-1} for the aldehyde group .
  • X-ray crystallography : To resolve crystal packing and confirm regiochemistry of the chlorophenyl substituent (as demonstrated for structurally similar pyrroles) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z: 221.04 g/mol for C11_{11}H8_8ClNO) .

Q. What are the common chemical transformations of this compound, and how can side reactions be mitigated?

  • Methodological Answer : The aldehyde group enables diverse reactivity:
  • Oxidation : Forms 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid using KMnO4_4 in acidic conditions; monitor temperature to avoid over-oxidation .
  • Reduction : NaBH4_4 reduces the aldehyde to a hydroxymethyl derivative; use anhydrous conditions to prevent hydrolysis .
  • Nucleophilic substitution : The chlorophenyl group can undergo Suzuki-Miyaura coupling with aryl boronic acids; Pd(PPh3_3)4_4 and K2_2CO3_3 in toluene/water mixtures are effective .
    Troubleshooting : Side reactions (e.g., pyrrole ring decomposition) are minimized by avoiding strong bases or prolonged heating.

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthesis yields for halogenated pyrrole carbaldehydes?

  • Methodological Answer : Contradictions often arise from:
  • Precursor purity : Impurities in 3-chloroacetophenone or malononitrile derivatives reduce yields; rigorous purification via column chromatography (ethyl acetate/petroleum ether) is critical .
  • Catalyst activity : Raney nickel batches vary in reactivity; pre-activation with H2_2 improves consistency .
  • Byproduct formation : LC-MS or TLC monitoring identifies intermediates (e.g., over-reduced pyrrolidines), enabling real-time adjustment of reaction stoichiometry .

Q. What strategies optimize catalytic systems for scalable synthesis of this compound?

  • Methodological Answer : Advanced optimization includes:
  • Heterogeneous catalysis : Immobilized Pd nanoparticles on silica enhance recyclability and reduce metal leaching .
  • Solvent screening : Switch from ethanol to 2-MeTHF improves reaction homogeneity and reduces energy input .
  • Flow chemistry : Continuous flow reactors minimize exposure to air-sensitive intermediates and improve throughput .

Q. How can computational chemistry elucidate the biological or material science applications of this compound?

  • Methodological Answer : Computational tools are pivotal for:
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes like COX-2) using AutoDock Vina and protein structures from the PDB .
  • DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess suitability as an organic semiconductor .
  • MD simulations : Model interactions with lipid bilayers for drug delivery applications .

Q. What is the impact of the chlorophenyl substituent on reactivity compared to fluorophenyl analogs?

  • Methodological Answer : Comparative studies (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde vs. the target compound) reveal:
  • Electronic effects : The Cl atom’s stronger electron-withdrawing nature increases electrophilicity at the aldehyde group, enhancing nucleophilic attack rates .
  • Steric effects : The larger van der Waals radius of Cl vs. F alters crystal packing, as shown by X-ray data for related structures .
  • Biological activity : Chlorophenyl derivatives exhibit higher logP values, improving membrane permeability in cytotoxicity assays .

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